molecular formula C8H16N2O4S B14416803 N,N'-Sulfonyldibutanamide CAS No. 85797-17-7

N,N'-Sulfonyldibutanamide

Cat. No.: B14416803
CAS No.: 85797-17-7
M. Wt: 236.29 g/mol
InChI Key: PONGRLCOOUAJME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-Sulfonyldibutanamide is a chemical compound characterized by the presence of sulfonyl and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Sulfonyldibutanamide typically involves the reaction of butylamine with sulfonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of N,N’-Sulfonyldibutanamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up, often involving continuous extraction and distillation techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: N,N’-Sulfonyldibutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N’-Sulfonyldibutanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-Sulfonyldibutanamide involves its interaction with specific molecular targets. In biological systems, it acts by inhibiting the activity of certain enzymes, leading to the disruption of essential metabolic pathways in bacteria. The sulfonyl group plays a crucial role in binding to the active site of the target enzyme, thereby blocking its function and preventing bacterial growth .

Comparison with Similar Compounds

  • N,N-Dimethylformamide (DMF)
  • N,N-Dimethylacetamide (DMA)
  • N-Butylbenzenesulfonamide

Comparison: N,N’-Sulfonyldibutanamide is unique due to its specific combination of sulfonyl and amide functional groups, which confer distinct chemical properties and reactivity. Compared to N,N-Dimethylformamide and N,N-Dimethylacetamide, N,N’-Sulfonyldibutanamide has a higher molecular weight and different solubility characteristics. Unlike N-Butylbenzenesulfonamide, which is primarily used as a plasticizer, N,N’-Sulfonyldibutanamide finds applications in organic synthesis and as an antimicrobial agent .

Properties

CAS No.

85797-17-7

Molecular Formula

C8H16N2O4S

Molecular Weight

236.29 g/mol

IUPAC Name

N-(butanoylsulfamoyl)butanamide

InChI

InChI=1S/C8H16N2O4S/c1-3-5-7(11)9-15(13,14)10-8(12)6-4-2/h3-6H2,1-2H3,(H,9,11)(H,10,12)

InChI Key

PONGRLCOOUAJME-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NS(=O)(=O)NC(=O)CCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.